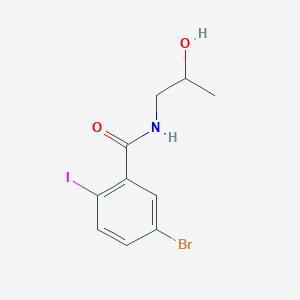

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide

Description

5-Bromo-N-(2-hydroxypropyl)-2-iodobenzamide is a halogenated benzamide derivative featuring a bromine atom at the 5-position and an iodine atom at the 2-position of the benzene ring. The amide nitrogen is substituted with a 2-hydroxypropyl group, which introduces hydrogen-bonding capability and moderate hydrophilicity. Its synthesis typically involves coupling reactions between halogenated benzoic acid derivatives and hydroxyalkylamines under catalytic conditions, as exemplified in .

Properties

Molecular Formula |

C10H11BrINO2 |

|---|---|

Molecular Weight |

384.01 g/mol |

IUPAC Name |

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide |

InChI |

InChI=1S/C10H11BrINO2/c1-6(14)5-13-10(15)8-4-7(11)2-3-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) |

InChI Key |

WGYYKFIAMYIUKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC(=C1)Br)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide typically involves the following steps:

Iodination: The addition of an iodine atom to the benzene ring.

Amidation: The formation of the amide bond by reacting the brominated and iodinated benzene derivative with 2-hydroxypropylamine.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromine and iodine atoms can be reduced to form dehalogenated derivatives.

Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Halogenation Patterns

- 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide (): The amide nitrogen is substituted with a cyclopropylmethyl group instead of 2-hydroxypropyl. Molecular Weight: 409.03 g/mol (C11H11BrINO) vs. 412.02 g/mol for the target compound (C10H11BrINO2). Key Data: SMILES string highlights the cyclopropylmethyl substitution (NCC1CC1) .

Functional Group Modifications

Physicochemical and Spectral Properties

Solubility and Hydrogen Bonding

- The 2-hydroxypropyl group in the target compound enhances water solubility compared to cyclopropylmethyl () or methoxyphenyl () derivatives.

- NMR Data :

Thermal Stability

- Halogenated benzamides generally exhibit high thermal stability, but iodine’s larger atomic radius may reduce melting points compared to chloro or fluoro analogues (e.g., 1512044-54-0 in ) .

Biological Activity

5-Bromo-N-(2-hydroxypropyl)-2-iodobenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12BrI N2O

- Molecular Weight : 353.02 g/mol

This compound features a bromine and iodine atom, which are significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is believed to modulate the activity of specific proteins or enzymes, influencing biological pathways such as:

- Signal Transduction : It may act as a signaling molecule or modulator in cellular pathways.

- Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies on related benzamide derivatives have demonstrated:

- Inhibition of Tumor Growth : Some derivatives have shown effectiveness in reducing tumor size in xenograft models.

- Mechanisms : These effects are often attributed to the modulation of pathways such as HIF-1α and VEGF signaling, which are crucial in cancer progression and metastasis.

Antimicrobial Activity

There is emerging evidence that halogenated benzamides possess antimicrobial properties. Compounds with similar structures have been evaluated for their:

- Inhibition of Bacterial Growth : Certain analogs have demonstrated activity against various strains of bacteria.

- Mechanisms : This may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

- Study on Tumor Models :

- Antimicrobial Testing :

- Mechanistic Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.